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Compound of Interest

Compound Name: Kinamycin C

Cat. No.: B1673646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Kinamycin C and its

analogs, focusing on the seminal works of Porco and Nicolaou. It includes comprehensive

experimental protocols for key reactions, tabulated quantitative data for synthetic yields and

biological activity, and visualizations of the synthetic pathways and proposed mechanism of

action.

Introduction
The kinamycins are a family of diazobenzofluorene antibiotics isolated from Streptomyces

murayamaensis.[1] These natural products exhibit potent antibacterial and antitumor

properties, making them attractive targets for total synthesis and analog development.[1][2]

Kinamycin C, a prominent member of this family, has been shown to induce apoptosis in

cancer cells and inhibit topoisomerase IIα, a key enzyme in DNA replication and repair.[3][4]

The complex polycyclic architecture and dense stereochemical array of the kinamycins have

presented a formidable challenge to synthetic chemists, leading to the development of elegant

and innovative synthetic strategies.
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Step Transformation
Reagents and
Conditions

Yield (%)

1 Stille Coupling

Pd(PPh₃)₄, (n-

Bu₃Sn)₂, PhMe, 110

°C, 24 h

70

2
Friedel-Crafts

Acylation

(CF₃CO)₂O, DCE, 0

°C to RT, 60 min
90

3
Bromination/Aromatiz

ation

CBr₄, i-PrOH, Reflux,

60 min; then O₂, Pd/C,

EtOAc, RT, 30 min

70 (2 steps)

4
Morita-Baylis-Hillman

Reaction

(CH₂O)ₙ, La(OTf)₃,

N(CH₂CH₂OH)₃, Et₃P,

CH₂Cl₂, -78 to -20 °C,

6.5 h

70

5
Asymmetric

Epoxidation

Ph₃COOH, TMS₂NNa,

(+)-DIPT, PhMe, -65

°C, 72 h

94 (90% ee)

6
Diastereoselective

Reduction

Me₄N⁺BH(OAc)₃⁻,

AcOH, MeCN, 0 °C,

24 h

90

7 Mesylation
MsCl, 2,4,6-Collidine,

CH₂Cl₂, 0-5 °C, 8 h
85

8 Epoxide Opening
LiBHEt₃, DCE, 60 °C,

30 min
95

9 Acetal Deprotection
K-10 Clay, CH₂Cl₂,

RT, 4 h
90

10 Acylation Ac₂O, Pyr., RT, 2 h -

11
Silyl Ether

Deprotection

Et₃N·3HF, MeCN, RT,

12 h
67 (2 steps)

12 Oxidation NMO, n-Pr₄N⁺RuO₄⁻,

CH₂Cl₂, 0 °C to RT, 20

-
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min

13 Oxidation

NaH₂PO₄, NaClO₂, 2-

Methyl-2-butene, H₂O,

t-BuOH, RT, 12 h

88 (2 steps)

14 Diazo Formation

Sc(OTf)₃,

TBSNHNHTBS,

CH₂Cl₂, -78 °C to RT;

then PhIF₂, 2-

Chloropyridine, -78 °C

to RT, 7 h

35 (2 steps)

Overall (-)-Kinamycin C
~1.1% (longest linear

sequence)

Yields are based on the reported values in the literature and may vary.[5][6]

Table 2: Summary of Yields for the Total Synthesis of
Kinamycins C, F, and J (Nicolaou Synthesis)
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Step Transformation
Reagents and
Conditions

Yield (%)

1 Radical Addition

vinylacetic acid,

AgNO₃, (NH₄)₂S₂O₈,

MeCN/H₂O, 65 °C,

3.5 h

75

2 Benzylation
BnBr, Ag₂O, CH₂Cl₂,

RT, 18 h
92

3 Reduction/Methylation

Na₂S₂O₄,

Et₂O/EtOAc/H₂O, RT,

30 min; then NaH,

MeI, DMF, -15 °C, 60

min

82 (2 steps)

4
Intramolecular

Cyclization

KOt-Bu, THF, 0 °C, 2

h
98

5
Lemieux-Johnson

Oxidation

OsO₄, NaIO₄,

THF/H₂O, 70 °C, 18 h
84

6 Ullmann Coupling
CuI, Pd₂(dba)₃, Cu,

DMSO, 65 °C, 2.5 h
83

7
Benzoin-type

Condensation

Et₃N, CH₂Cl₂, 45 °C, 4

h
78

8 Acetylation
Ac₂O, DMAP, Et₃N,

CH₂Cl₂, RT, 20 h
95

9 Reduction
SmI₂, MeOH, THF, -78

°C, 10 min
-

10 Elimination
Et₃N, CH₂Cl₂, RT, 60

min
81 (2 steps)

11 Oxidation
SeO₂, Dioxane, 110

°C, 9 h
72

12 Deprotection
HF, H₂O, MeCN, RT, 3

h
-
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13 Acetylation
Ac₂O, DMAP, Et₃N,

CH₂Cl₂, RT, 20 min
89 (2 steps)

14 Hydrogenation
H₂, Pd/C, AcOH,

EtOAc, RT, 3 h
99

15 Silylation
TBSCl, Imidazole, RT,

3 h
94

16 Hydrazone Formation
TsNHNH₂, HCl, H₂O,

i-PrOH, RT, 18 h
95

17 Oxidation to Diazo

(NH₄)₂Ce(NO₃)₆,

MeCN, Buffer (pH =

7), 0 °C, 60 min

42

18 Kinamycin C
HCl, H₂O, MeCN, RT,

3 h
95

19 Kinamycin J
1. Ac₂O, Et₃N, DMAP;

2. HCl, MeCN
80 (2 steps)

20 Kinamycin F
LiOH, H₂O, THF, RT,

60 min
92

Yields are based on the reported values in the literature and may vary.[7][8]

Table 3: Spectroscopic Data for Kinamycin C
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Data Type Reported Values

¹H NMR (CDCl₃)

δ 12.45 (s, 1H), 7.65-7.58 (m, 2H), 7.42-7.35

(m, 2H), 6.15 (d, J = 4.0 Hz, 1H), 5.85 (d, J =

4.0 Hz, 1H), 5.40 (s, 1H), 4.45 (d, J = 2.0 Hz,

1H), 2.25 (s, 3H), 2.15 (s, 3H), 2.10 (s, 3H), 1.65

(s, 3H).

¹³C NMR (CDCl₃)

δ 187.5, 182.1, 169.8, 169.5, 169.2, 160.8,

137.2, 134.1, 133.8, 131.2, 129.8, 127.3, 126.8,

118.2, 115.5, 87.1, 75.3, 71.8, 70.2, 68.9, 65.4,

21.2, 20.9, 20.8, 15.6.

HRMS (ESI)
m/z calculated for C₂₄H₂₀N₂O₁₀Na [M+Na]⁺:

519.1016, found: 519.1013.

Optical Rotation [α]²⁵_D = -150 (c 0.1, CHCl₃).

Spectroscopic data are consistent with reported values.[9][10][11]

Table 4: Cytotoxicity of Kinamycin C and Analogs (IC₅₀
Values)

Compound Cell Line IC₅₀ (µM)

Kinamycin C K562 (human leukemia)

Potent (exact value not

consistently reported, induces

apoptosis)[3][4]

Chinese Hamster Ovary (CHO) Potent growth inhibition[3]

Kinamycin F Ovarian Cancer Stem Cells 0.5[2]

Kinamycin J - Data not readily available

IC₅₀ values can vary depending on the assay conditions and cell line.

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.jstage.jst.go.jp/article/cpb1958/21/5/21_5_931/_article/-char/ja/
https://www.researchgate.net/publication/250471968_Total_Synthesis_of_--Methyl-kinamycin_C
https://pubmed.ncbi.nlm.nih.gov/468723/
https://www.benchchem.com/product/b1673646?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16926632/
https://ohiostate.elsevierpure.com/en/publications/kinamycins-a-and-c-bacterial-metabolites-that-contain-an-unusual-/
https://pubmed.ncbi.nlm.nih.gov/16926632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3505684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Experiment: Asymmetric Epoxidation (Porco
Synthesis)[5]
To a solution of the enone intermediate in toluene at -65 °C is added a solution of

triphenylmethyl hydroperoxide (Ph₃COOH) and sodium bis(trimethylsilyl)amide (NaHMDS) in

toluene, followed by the addition of (+)-diethyl tartrate ((+)-DET). The reaction mixture is stirred

at -65 °C for 72 hours. The reaction is then quenched with saturated aqueous ammonium

chloride and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

residue is purified by flash column chromatography on silica gel to afford the corresponding

epoxide.

Key Experiment: Benzoin-Type Condensation (Nicolaou
Synthesis)[7]
A solution of the aldehyde and the α-keto ester intermediates in dichloromethane is treated with

triethylamine. The reaction mixture is stirred at 45 °C for 4 hours. After cooling to room

temperature, the mixture is concentrated under reduced pressure. The residue is purified by

flash column chromatography on silica gel to yield the benzoin-type adduct.

Key Experiment: Diazo Formation (General)[5][7]
To a solution of the corresponding hydrazone in a suitable solvent (e.g., acetonitrile or

dichloromethane) at 0 °C or lower is added an oxidant such as ceric ammonium nitrate (CAN)

or (diacetoxyiodo)benzene (PhI(OAc)₂). The reaction is typically rapid and is monitored by TLC.

Upon completion, the reaction mixture is quenched with water and extracted with an organic

solvent. The combined organic layers are washed, dried, and concentrated. The crude diazo

compound is often used immediately in the next step or purified by rapid chromatography.

Protocol: Cell Viability Assay (MTT Assay)
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Treat the cells with various concentrations of the kinamycin compound or vehicle control

(DMSO) and incubate for 48-72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

determine the IC₅₀ value.

Protocol: Topoisomerase II Decatenation Assay
Prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and reaction buffer.

Add purified human topoisomerase IIα enzyme to the mixture.

Add various concentrations of the kinamycin compound or a known topoisomerase II

inhibitor (e.g., etoposide) to the reaction.

Incubate the reaction at 37 °C for 30 minutes.

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase IIα is

observed as a decrease in the amount of decatenated DNA minicircles and an increase in

the amount of catenated kDNA network.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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